molecular formula C10H6F4O2 B1353695 2-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 247113-91-3

2-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1353695
CAS RN: 247113-91-3
M. Wt: 234.15 g/mol
InChI Key: AUPRFUNTWIUZEA-DAFODLJHSA-N
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Description

2-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the chemical formula C10H6F4O2 . It is a colorless crystalline solid .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.15 g/mol . It appears as a colorless crystalline solid . The melting point is about 160-165 °C, and the boiling point is about 337 °C .

Scientific Research Applications

Pharmaceutical Applications

This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. KSP inhibitors can disrupt the function of kinesin proteins, which are essential for cell division, making them a target for cancer therapy .

Chemical Synthesis

In chemistry, this compound is utilized for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions , which are important for creating complex organic compounds .

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)cinnamic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRFUNTWIUZEA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420680
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)cinnamic acid

CAS RN

247113-91-3
Record name 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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